Tarecilioside G

Beschreibung

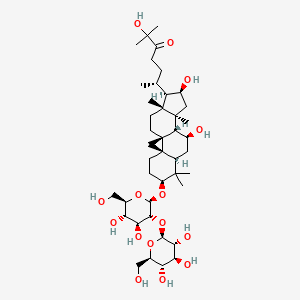

Tarecilioside G is a glycoside compound characterized by a unique sugar moiety linked to a triterpenoid aglycone. Glycosides like Tarecilioside G are often studied for their stability, solubility, and metabolic pathways, which are critical for pharmaceutical applications .

Eigenschaften

Molekularformel |

C42H70O15 |

|---|---|

Molekulargewicht |

815 g/mol |

IUPAC-Name |

(6R)-6-[(1S,3R,6S,8R,10S,11S,12S,14S,15R,16R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,14-dihydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-hydroxy-2-methylheptan-3-one |

InChI |

InChI=1S/C42H70O15/c1-19(8-9-25(47)38(4,5)53)27-21(46)15-40(7)34-20(45)14-24-37(2,3)26(10-11-41(24)18-42(34,41)13-12-39(27,40)6)56-36-33(31(51)29(49)23(17-44)55-36)57-35-32(52)30(50)28(48)22(16-43)54-35/h19-24,26-36,43-46,48-53H,8-18H2,1-7H3/t19-,20+,21+,22-,23-,24+,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36+,39-,40+,41-,42+/m1/s1 |

InChI-Schlüssel |

DJOSESNXUIOIAY-BEAMQALRSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)C(C)(C)O)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2[C@H](C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)O |

Kanonische SMILES |

CC(CCC(=O)C(C)(C)O)C1C(CC2(C1(CCC34C2C(CC5C3(C4)CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)O |

Synonyme |

tarecilioside G |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Tarecilioside G belongs to a broader class of triterpenoid glycosides. Below is a systematic comparison with two structurally and functionally related compounds: Asiaticoside (a well-studied triterpenoid glycoside) and Ginsenoside Rb1 (a protopanaxadiol-type glycoside).

2.1 Structural Comparison

| Property | Tarecilioside G | Asiaticoside | Ginsenoside Rb1 |

|---|---|---|---|

| Core Aglycone | Oleanane-type triterpene | Ursane-type triterpene | Protopanaxadiol |

| Sugar Moieties | Glucose, Rhamnose | Glucose, Rhamnose | Glucose, Arabinose |

| Molecular Weight | ~950 Da (estimated) | 959 Da | 1109 Da |

| Solubility | Moderate in water | High in water | Low in water |

2.2 Functional Comparison

- Bioactivity: Tarecilioside G: Hypothesized to inhibit NF-κB pathways (based on oleanane-type analogs). Asiaticoside: Clinically proven for wound healing and collagen synthesis . Ginsenoside Rb1: Enhances cognitive function and reduces oxidative stress .

- Metabolic Stability: Tarecilioside G’s glucose-rhamnose chain may confer slower hepatic metabolism compared to Asiaticoside’s simpler glycosylation .

Research Findings and Gaps

- Pharmacokinetics: No in vivo studies on Tarecilioside G are available, unlike Asiaticoside (oral bioavailability: ~34%) and Ginsenoside Rb1 (2–5%) .

- Toxicity : Structural analogs suggest low acute toxicity, but Tarecilioside G’s long-term effects remain unstudied.

- Synthesis : Tarecilioside G’s extraction yield from natural sources is unreported, whereas Asiaticoside is commercially isolated from Centella asiatica (yield: 0.1–0.3%) .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of Tarecilioside G?

- Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments for proton/carbon assignments), high-resolution mass spectrometry (HR-MS) for molecular formula determination, and X-ray crystallography for absolute stereochemistry. Chromatographic methods like HPLC or UPLC with UV/Vis or evaporative light scattering detection (ELSD) are used for purity validation. Ensure experimental protocols align with reproducibility standards by detailing solvent systems, column specifications, and calibration procedures .

Q. How can researchers design a robust synthesis pathway for Tarecilioside G?

- Methodological Answer : Begin with retrosynthetic analysis to identify key glycosidic bonds and aglycone intermediates. Optimize protecting group strategies for hydroxyl and carboxyl moieties. Validate intermediates using thin-layer chromatography (TLC) and mass spectrometry. For scalability, document reaction conditions (temperature, catalysts, solvents) rigorously and compare yields across trials. Reference established glycoside synthesis protocols while emphasizing novelty in stereochemical control .

Q. What in vitro bioactivity assays are suitable for preliminary evaluation of Tarecilioside G?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via TNF-α/IL-6 quantification) with appropriate positive/negative controls. Standardize cell lines, incubation times, and concentration gradients. Validate results with triplicate runs and statistical analysis (e.g., ANOVA with p < 0.05). Cross-reference bioactivity data with structurally similar compounds to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can molecular docking studies clarify the mechanism of Tarecilioside G’s interaction with target proteins?

- Methodological Answer : Perform homology modeling if the target’s crystal structure is unavailable. Use software like AutoDock Vina or Schrödinger Suite for docking simulations, applying flexible ligand/rigid receptor paradigms. Validate binding poses with molecular dynamics (MD) simulations (e.g., 100 ns runs) to assess stability. Compare results with mutagenesis or surface plasmon resonance (SPR) data to resolve discrepancies between computational and experimental binding affinities .

Q. What strategies resolve contradictions in reported bioactivity data for Tarecilioside G across studies?

- Methodological Answer : Conduct meta-analysis to identify variability sources:

- Experimental Design : Compare assay conditions (cell lines, concentrations, controls).

- Compound Purity : Validate via HPLC-ELSD and quantify impurities using qNMR.

- Data Normalization : Re-analyze raw data with standardized baselines.

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and design follow-up studies addressing gaps .

Q. How can novel isolation techniques improve the yield of Tarecilioside G from natural sources?

- Methodological Answer : Explore hyphenated techniques like LC-MS-guided fractionation to target Tarecilioside G during extraction. Optimize solvent systems (e.g., subcritical water extraction for polar glycosides) and employ green chemistry principles (e.g., microwave-assisted extraction). Validate scalability using design-of-experiments (DoE) to test factors like temperature, pressure, and solvent ratios .

Guidelines for Literature Review & Reproducibility

- Use Google Scholar with advanced operators (e.g.,

"Tarecilioside G" AND (synthesis OR bioactivity)) to locate primary sources . - Cross-validate findings against Web of Science -indexed studies to avoid non-peer-reviewed biases .

- Document experimental protocols in line with Beilstein Journal of Organic Chemistry standards for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.